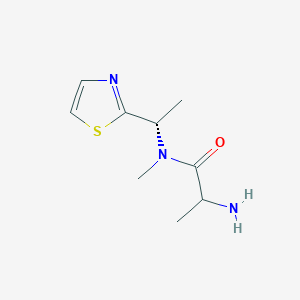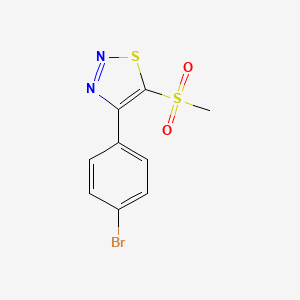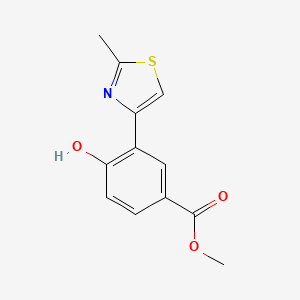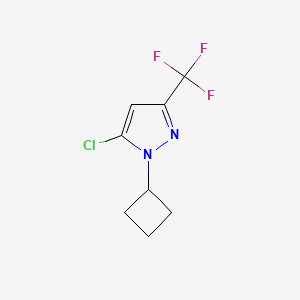
Ethyl 1-(3,4-dichlorophenyl)-4-formyl-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-ジクロロフェニル)-4-ホルミル-1H-ピラゾール-3-カルボン酸エチルは、ピラゾールファミリーに属する合成有機化合物です。ピラゾールは、隣接した位置に2つの窒素原子を含む5員環複素環式化合物です。
準備方法
合成経路と反応条件
1-(3,4-ジクロロフェニル)-4-ホルミル-1H-ピラゾール-3-カルボン酸エチルの合成は、一般的に、3,4-ジクロロフェニルヒドラジンと酢酸エチルを酸性条件下で反応させることで行われます。反応は、ヒドラゾン中間体の形成を経て進行し、環化してピラゾール環を形成します。ホルミル基は、DMFとPOCl3を用いたビルスマイヤー・ハック反応により導入されます。
工業生産方法
この化合物の工業生産は、温度、溶媒、触媒濃度などの反応条件を最適化することでスケールアップすることができます。連続フローリアクターを用いることで、合成プロセスの効率と収率を向上させることができます。また、再結晶やカラムクロマトグラフィーなどの精製技術を用いて、純粋な化合物を得ることができます。
化学反応の分析
反応の種類
1-(3,4-ジクロロフェニル)-4-ホルミル-1H-ピラゾール-3-カルボン酸エチルは、次のような様々な化学反応を起こします。
酸化: ホルミル基は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いてカルボン酸に酸化することができます。
還元: ホルミル基は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用いてヒドロキシメチル基に還元することができます。
置換: フェニル環上の塩素原子は、適切な条件下でアミンやチオールなどの求核試薬で置換することができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基存在下のアミンまたはチオールなどの求核試薬。
生成される主要な生成物
酸化: 1-(3,4-ジクロロフェニル)-4-カルボキシ-1H-ピラゾール-3-カルボン酸エチル。
還元: 1-(3,4-ジクロロフェニル)-4-ヒドロキシメチル-1H-ピラゾール-3-カルボン酸エチル。
置換: 用いる求核試薬に応じて、様々な置換誘導体。
科学的研究の応用
1-(3,4-ジクロロフェニル)-4-ホルミル-1H-ピラゾール-3-カルボン酸エチルは、科学研究において様々な用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、および有機反応における触媒として使用されます。
生物学: 酵素阻害剤としての可能性、および生体高分子との相互作用について調査されています。
医学: 抗炎症、抗がん、抗菌などの薬理作用について検討されています。
産業: 農薬の開発に利用され、染料や顔料の合成における中間体として利用されます。
作用機序
1-(3,4-ジクロロフェニル)-4-ホルミル-1H-ピラゾール-3-カルボン酸エチルの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、酵素の活性部位に結合することで酵素阻害剤として作用し、基質の結合とそれに続く触媒活性を阻害することができます。また、細胞プロセスに関与する受容体や他のタンパク質と相互作用することで、シグナル伝達経路を調節することができます。
類似化合物との比較
1-(3,4-ジクロロフェニル)-4-ホルミル-1H-ピラゾール-3-カルボン酸エチルは、次のような他の類似化合物と比較することができます。
1-(3,4-ジクロロフェニル)-4-ヒドロキシメチル-1H-ピラゾール-3-カルボン酸エチル: 構造は似ていますが、ホルミル基の代わりにヒドロキシメチル基を持っています。
1-(3,4-ジクロロフェニル)-4-カルボキシ-1H-ピラゾール-3-カルボン酸エチル: 構造は似ていますが、ホルミル基の代わりにカルボン酸基を持っています。
1-(3,4-ジクロロフェニル)-4-メチル-1H-ピラゾール-3-カルボン酸エチル: 構造は似ていますが、ホルミル基の代わりにメチル基を持っています。
1-(3,4-ジクロロフェニル)-4-ホルミル-1H-ピラゾール-3-カルボン酸エチルの独自性は、その特定の官能基にあり、これにより、その類似体と比較して、異なる化学反応性と生物活性を実現しています。
特性
分子式 |
C13H10Cl2N2O3 |
|---|---|
分子量 |
313.13 g/mol |
IUPAC名 |
ethyl 1-(3,4-dichlorophenyl)-4-formylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-2-20-13(19)12-8(7-18)6-17(16-12)9-3-4-10(14)11(15)5-9/h3-7H,2H2,1H3 |
InChIキー |
KVBATHWIAVGFEO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN(C=C1C=O)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-Bromophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796059.png)



![3-(Chloromethyl)-6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11796074.png)








